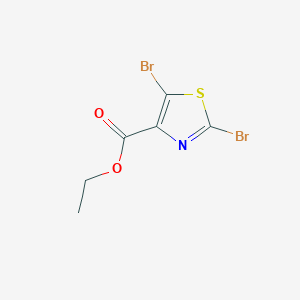
2-(Methylthio)-5-nitropyrimidin-4-ol
説明
2-(Methylthio)-5-nitropyrimidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methylthioninhydrin and is a yellow crystalline powder. It is a derivative of pyrimidine and contains a nitro group and a methylthio group.
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Olomoucine : 2-(Methylthio)-5-nitropyrimidin-4-ol has been utilized as a building block for synthesizing olomoucine, an important compound in the study of cell cycle regulation. This synthesis is efficient and can be applied to the creation of highly substituted purines and related scaffolds (Hammarström et al., 2002).
Chlorination Studies : Chlorination of pyrimidin-4-ols, including 2-(Methylthio)-5-nitropyrimidin-4-ol derivatives, has been studied, revealing important aspects of their chemical behavior and potential applications in synthesis (Harnden & Hurst, 1990).
Synthesis of Pyrrolopyrimidin-7-one Oxides : This compound is used in synthesizing poly-substituted pyrrolo[3,2-d]pyrimidin-7-one oxides, demonstrating its versatility in the creation of novel chemical entities (Čikotienė et al., 2008).
Vibrational Spectra Analysis : Vibrational spectra of 2-(Methylthio)-5-nitropyrimidin-4-ol derivatives have been analyzed, providing insights into their molecular properties and potential applications in materials science (Arivazhagan & Rexalin, 2013).
Biological and Medicinal Research
Synthesis of Antibacterial Agents : Derivatives of 2-(Methylthio)-5-nitropyrimidin-4-ol have been synthesized and evaluated for their antibacterial and antioxidant properties, showing potential in the development of new therapeutic agents (Sura et al., 2013).
Synthesis of Antihypertensive Agents : The compound has been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents, illustrating its role in drug discovery (Abdel-Wahab et al., 2008).
特性
IUPAC Name |
2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c1-12-5-6-2-3(8(10)11)4(9)7-5/h2H,1H3,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPCZZUXLSAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574666 | |
| Record name | 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75423-19-7 | |
| Record name | 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)








